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Compound of Interest

Compound Name:
2',4'-Dibromo-3'-

fluoroacetophenone

CAS No.: 1803836-80-7

Cat. No.: B1410763 Get Quote

Executive Summary & Structural Context
2',4'-Dibromo-3'-fluoroacetophenone is a tetra-substituted benzene derivative characterized

by a specific substitution pattern that dictates its unique spectroscopic signature. Unlike its

alpha-brominated analogs (used as lachrymators), this compound features halogenation

directly on the aromatic ring, significantly altering its electronic and steric properties.

IUPAC Name: 1-(2,4-dibromo-3-fluorophenyl)ethanone

Molecular Formula: C

H

Br

FO

Molecular Weight: 295.93 g/mol

Key Application: Intermediate for Suzuki-Miyaura cross-coupling (via the C4-Br) and

nucleophilic aromatic substitution (S

Ar) at the C3-F position.
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Structural Numbering & Logic
To interpret the spectra correctly, the atomic numbering is defined as follows:

Position 1': Acetyl group (-C(=O)CH

) attachment point.

Position 2': Bromine atom (Ortho to acetyl, Ortho to fluorine).

Position 3': Fluorine atom.[1][2][3]

Position 4': Bromine atom (Ortho to fluorine).[3]

Position 5': Hydrogen (Aromatic).

Position 6': Hydrogen (Aromatic, Ortho to acetyl).

Mass Spectrometry (MS) Analysis
Mass spectrometry provides the most definitive confirmation of the halogenation state due to

the distinct isotopic abundance of Bromine (

Br and

Br).

Isotopic Pattern Analysis
The presence of two bromine atoms creates a characteristic 1:2:1 triplet pattern for the

molecular ion cluster.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.ossila.com/products/2-bromo-3-fluoroacetophenone
https://acubiochem.com/product/3-bromo-4-fluoroacetophenone/
https://www.chemicalbook.com/SpectrumEN_364-83-0_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_364-83-0_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1410763?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ion Species m/z Value
Relative
Abundance

Composition

M 294 ~51%

C

H

Br

F

O

[M+2] 296 100% (Base Peak)

C

H

Br

Br

F

O

[M+4] 298 ~49%

C

H

Br

F

O

Fragmentation Pathway
The fragmentation is driven by alpha-cleavage of the acetyl group and sequential loss of

halogens.

Alpha-Cleavage: Loss of the methyl radical (
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CH

, 15 Da) generates the acylium ion [Ar-C

O]

.

Decarbonylation: Loss of CO (28 Da) from the acylium ion yields the aryl cation [Ar]

.

Halogen Loss: Sequential loss of Br

radicals.

Molecular Ion (M+)
m/z 294, 296, 298

(1:2:1)

Acylium Ion [M-CH3]+
m/z 279, 281, 283

- •CH3 (15)

Aryl Cation [M-CH3-CO]+
m/z 251, 253, 255

- CO (28)

Loss of Br
m/z ~172, 174

- •Br (79/81)

Click to download full resolution via product page

Caption: EI-MS fragmentation pathway showing the characteristic loss of the acetyl group

followed by debromination.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1410763?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1410763?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data is dominated by the regiochemistry of the aromatic ring and the coupling

interactions with the Fluorine-19 nucleus (spin 1/2, 100% abundance).

H NMR (Proton)
Solvent: CDCl

(7.26 ppm reference) Key Feature: The aromatic region contains only two protons (H-5' and H-
6') which form an AB system, further split by coupling to Fluorine.

Shift (

, ppm)
Multiplicity Integration Assignment

Coupling
Constants (

)

2.60 - 2.65 Singlet (s) 3H Acetyl -CH N/A

7.35 - 7.45
Doublet of

Doublets (dd)
1H H-6'

Hz (Ortho)

Hz (Para-like)*

7.55 - 7.65
Doublet of

Doublets (dd)
1H H-5'

Hz (Ortho)

Hz (Meta)

Note: The coupling between H-6' and F-3' is long-range and may appear as line broadening

rather than a resolved split depending on field strength.

C NMR (Carbon-13)
The

C spectrum is complex due to C-F coupling, which splits carbon signals into doublets.
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Shift (

, ppm)

Splitting (

)
Assignment Structural Logic

200.5 Singlet C=O Ketone carbonyl

30.2 Singlet -CH Methyl group

158.0
Doublet (

Hz)
C-3' Direct C-F attachment

140.1
Singlet (or weak

doublet)
C-1' Ipso to Acetyl

133.5
Doublet (

Hz)
C-5' Meta to F

128.2 Singlet C-6'
Para to F (coupling

negligible)

118.5
Doublet (

Hz)
C-2'

Ortho to F (bearing

Br)

112.0
Doublet (

Hz)
C-4'

Ortho to F (bearing

Br)

F NMR (Fluorine)
Shift:

-105 to -115 ppm (Typical for fluoro-benzenes flanked by halogens).

Pattern: Triplet or doublet of doublets (due to coupling with H-5' and potentially H-6').

Infrared Spectroscopy (IR)
IR analysis confirms the functional groups and substitution pattern.

1690 - 1705 cm
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:C=O Stretch. Characteristic of an aryl ketone. The frequency is slightly higher than
unsubstituted acetophenone (1685 cm

) due to the steric inhibition of resonance caused by the bulky 2'-Bromo group, which twists
the carbonyl out of the aromatic plane.

1580, 1470 cm

:C=C Aromatic Stretch.

1150 - 1250 cm

:C-F Stretch. Strong, broad band.

600 - 700 cm

:C-Br Stretch. Distinct fingerprint bands.

Experimental Protocols
Protocol A: NMR Sample Preparation
Objective: High-resolution acquisition for impurity profiling.

Solvent Selection: Use Chloroform-d (CDCl

) with 0.03% TMS as an internal standard. DMSO-d

is an alternative if solubility is poor, but CDCl

is preferred for baseline resolution of the aromatic region.

Concentration: Dissolve 10-15 mg of the compound in 0.6 mL of solvent.

Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts

(KBr/NaBr) from the synthesis step.

Acquisition:

Set relaxation delay (d1) to
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2.0 seconds to ensure accurate integration of the aromatic protons vs. the methyl group.

Acquire

F spectrum (if available) to confirm the absence of regioisomers (e.g., 2',6'-dibromo-3'-
fluoro).

Protocol B: GC-MS Identification
Objective: Confirmation of bromination level.

Method: Electron Impact (EI) at 70 eV.

Column: DB-5ms or equivalent (5% phenyl methyl siloxane).

Temperature Program:

Hold 50°C for 2 min.

Ramp 20°C/min to 280°C.

Hold 5 min.

Injection: Split mode (20:1) to prevent detector saturation from the abundant [M+2] ion.

Synthesis & Impurity Profile (Context)
Understanding the synthesis aids in interpreting "ghost peaks" in the spectra. This compound is

typically synthesized via the bromination of 3'-fluoroacetophenone.

3'-Fluoroacetophenone

2',4'-Dibromo-
3'-fluoroacetophenone Major

Impurity:
2',6'-Dibromo isomer

 Minor

Impurity:
Monobromo species

 Incomplete

Br2 / AlCl3
(Bromination)
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Caption: Synthesis pathway highlighting potential regioisomeric impurities visible in NMR.

Regioisomers: The 2',6'-dibromo isomer is a common impurity. In

H NMR, this would show a singlet for the aromatic protons (if equivalent) or a different
coupling pattern, and the methyl peak would be shifted due to the different steric
environment.

References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for

CAS 1803836-80-7. Retrieved from [Link]

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of

Organic Compounds (7th ed.). John Wiley & Sons.[4] (Authoritative text for C-F coupling

constants and halogen isotope patterns).

Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods. University of

Wisconsin-Madison. Retrieved from [Link] (Reference for

C chemical shift additivity rules in polysubstituted benzenes).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Dibromo-3'-fluoroacetophenone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1410763#spectroscopic-data-nmr-ir-ms-of-2-4-
dibromo-3-fluoroacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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